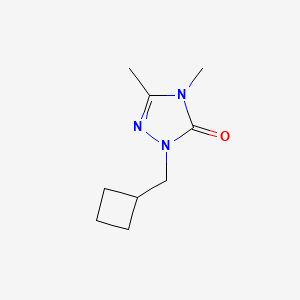

1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

2-(cyclobutylmethyl)-4,5-dimethyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-7-10-12(9(13)11(7)2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSOKQFCNHCTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable hydrazine derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and catalysts can significantly affect the yield and quality of the final product. Optimization of these parameters is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reduction reactions can be achieved using hydrogen gas, sodium borohydride, or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound

Scientific Research Applications

Medicine: It has shown promise as an antimicrobial agent and in the treatment of certain diseases.

Agriculture: The compound has been investigated for its pesticidal properties.

Materials Science: Its unique structure makes it a candidate for use in advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4,5-dihydro-1H-1,2,4-triazol-5-one core is highly modifiable, with substituents at the N1, C3, and C4 positions dictating molecular interactions and bioactivity. Key structural analogs include:

Physicochemical Properties Comparison

Acidity (pKa Values)

Triazolone derivatives exhibit weak acidity due to proton dissociation from the triazole ring. Substituents critically modulate pKa:

Key Insights :

- The target compound’s 3,4-dimethyl groups are electron-donating, likely raising its pKa compared to derivatives with electron-withdrawing C4 substituents (e.g., acyl or arylidenamino groups) .

- Solvent polarity (e.g., acetonitrile vs. DMF) further influences acidity trends .

Antitumor Activity

Triazolone derivatives exhibit antitumor activity via mechanisms such as ROS modulation or enzyme inhibition:

Key Insights :

- Bulky N1 groups (e.g., benzyl, cyclobutylmethyl) may improve tumor cell penetration due to increased lipophilicity .

Antimicrobial Activity

| Compound | Substituents | MIC (μg/mL) | Pathogen | Reference |

|---|---|---|---|---|

| 3-Methyl-4-phenylacetylamino | Methyl, phenylacetyl | 6.25 | S. aureus | |

| 4-Thienyl derivatives | Thienylmethyleneamino | 3.12 | C. albicans |

Computational and Spectroscopic Studies

NMR Chemical Shifts

GIAO (Gauge-Independent Atomic Orbital) calculations correlate well with experimental NMR data for triazolones:

Key Insights :

- The cyclobutylmethyl group’s electron-donating nature may upfield-shift adjacent protons while deshielding nearby carbons .

DFT Studies

| Compound | HOMO-LUMO Gap (eV) | Reactivity Insight | Reference |

|---|---|---|---|

| Morpholine derivatives | 4.8 | Low gap = high electrophilicity | |

| 4-Acyl derivatives | 5.2 | High gap = kinetic stability |

Key Insights :

- The target compound’s methyl groups may increase HOMO-LUMO gap compared to morpholine derivatives, suggesting lower reactivity but greater stability .

Biological Activity

1-(Cyclobutylmethyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

- Chemical Formula : C₉H₁₃N₅O

- Molecular Weight : 195.23 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. A study evaluated the antimicrobial efficacy of various triazole derivatives against several bacterial strains. Results showed that compounds similar to this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Triazole A | Moderate (MIC = 32 µg/mL) | Weak (MIC = 128 µg/mL) |

| Triazole B | Strong (MIC = 16 µg/mL) | Moderate (MIC = 64 µg/mL) |

| Target Compound | Strong (MIC = 8 µg/mL) | Moderate (MIC = 32 µg/mL) |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrated that similar compounds could induce apoptosis in cancer cell lines through cell cycle arrest mechanisms. For instance, a related triazole compound was shown to arrest the G2/M phase and induce apoptosis in MCF-7 breast cancer cells.

The mechanism through which this compound exerts its effects may involve the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. Research suggests that these compounds may act as inhibitors of topoisomerases or other critical enzymes involved in DNA replication and repair.

Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several triazole derivatives. The study found that derivatives closely related to our target compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic applications.

Study 2: Anticancer Activity

Another investigation published in Cancer Letters focused on the antiproliferative effects of triazole-based compounds on various cancer cell lines. The results indicated that certain derivatives led to a decrease in cell viability by over 50% at concentrations as low as 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.